

Technical Guide: Reactivity & Synthetic Utility of 16-Bromohexadecanal[1]

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Compound of Interest

Compound Name: 16-Bromohexadecanal

CAS No.: 651034-07-0

Cat. No.: B12593546

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Executive Summary: The Bifunctional Scaffold

16-Bromohexadecanal (16-BHD) is a specialized bifunctional lipid intermediate characterized by a 16-carbon saturated alkyl chain terminated by two distinct electrophiles: a primary alkyl bromide at the

-position and an aldehyde at the C1 position.

Its utility in drug development and chemical biology stems from the orthogonality of these two functional groups. The terminal bromine (

) serves as a robust handle for nucleophilic substitution (

), allowing the attachment of azides, thiols, or surface anchors, while the aldehyde (

) remains available for bio-conjugation (e.g., Schiff base formation) or metabolic probing (e.g., ALDH studies).

This guide analyzes the mechanistic reactivity of the terminal bromine, defining the conditions required to manipulate it without compromising the sensitive aldehyde terminus.

Mechanistic Analysis: The Terminal Bromine Electrophilic Profile

The C16 carbon, bonded to bromine, is a primary electrophilic center. Unlike internal halides, the terminal position minimizes steric hindrance, making it highly susceptible to bimolecular nucleophilic substitution (

).

- Bond Polarization: The

bond is polarized (

), creating a dipole that attracts nucleophiles.

- Leaving Group Ability: Bromide (

) is a moderate-to-good leaving group (

of HBr

). It is less reactive than iodide (

) but significantly more reactive than chloride (

) or fluoride (

).

- Kinetics: Reaction rates follow second-order kinetics:

.

The Finkelstein Advantage

For reactions with weak nucleophiles, the reactivity of the terminal bromine can be catalytically enhanced via the Finkelstein reaction. exchanging the bromide for an iodide using sodium iodide (NaI) in acetone. The resulting 16-Iodohexadecanal reacts 10–100x faster due to the superior leaving group ability of iodide.

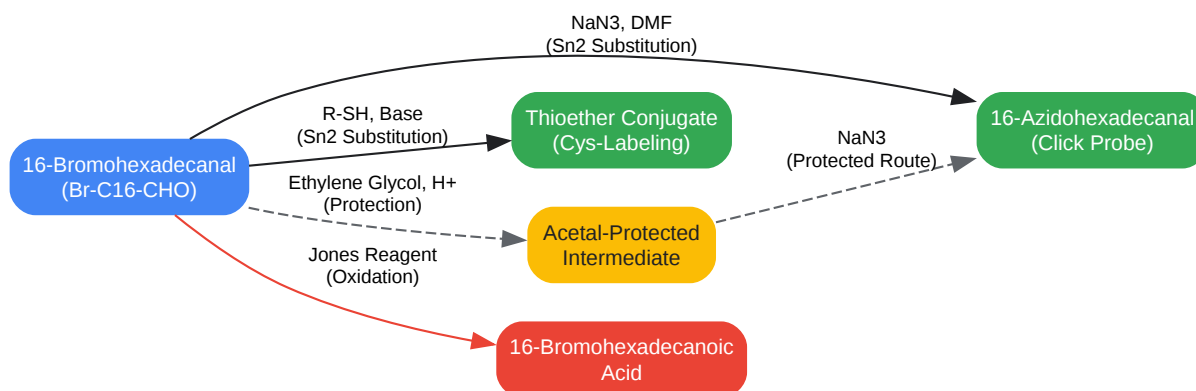
Chemoselectivity Challenges

The primary challenge in manipulating 16-BHD is the competing reactivity of the aldehyde.

- Hard Nucleophiles (e.g., Primary Amines): Will attack the aldehyde (kinetic control) to form imines before displacing the bromide.
- Soft Nucleophiles (e.g., Azides, Thiols): Preferentially attack the soft electrophilic carbon of the alkyl bromide () over the hard carbonyl carbon, provided the pH is controlled to prevent enolate formation.

Strategic Visualization: Reactivity Pathways

The following diagram maps the divergent reactivity pathways for 16-BHD, highlighting the transformation of the terminal bromine.



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Figure 1: Divergent synthetic pathways for **16-Bromo-hexadecanal**. The green nodes represent substitution at the bromine terminus.

Experimental Protocols

Synthesis of 16-Azido-hexadecanal (Click Probe)

This protocol describes the conversion of the terminal bromine to an azide, a critical step for creating "Click-ready" lipid probes.

Rationale: Sodium azide (

) is a soft nucleophile that readily displaces primary bromides in polar aprotic solvents. The aldehyde is generally stable to these conditions if temperature is controlled.

Materials:

- **16-Bromohexadecanal** (1.0 eq)
- Sodium Azide () (1.5 eq) - Caution: Toxic/Explosive
- DMF (Anhydrous)
- Ethyl Acetate / Hexanes (for extraction)

Step-by-Step Methodology:

- Solvation: Dissolve **16-Bromohexadecanal** in anhydrous DMF (0.1 M concentration) under an Argon atmosphere.
 - Why: DMF solvates the cation (), leaving the azide anion () "naked" and highly reactive.
- Substitution: Add Sodium Azide (1.5 eq) in a single portion.
- Reaction: Stir at room temperature for 12–16 hours.
 - Control: Do not heat above 60°C. High heat can degrade the aldehyde or cause safety risks with azides.

- Quench & Extraction: Dilute with water (5x volume) to dissolve salts. Extract 3x with Ethyl Acetate.
- Wash: Wash organic layer with saturated LiCl solution (to remove residual DMF) and brine.
- Drying: Dry over

and concentrate 16-Azidohexadecanal in vacuo.

- Note: Store at -20°C. Azido-aldehydes are stable but should be used promptly for Click reactions.

Handling & Stability Data

The terminal bromine is stable, but the aldehyde is the "weak link."

Parameter	Stability Profile	Recommendation
Oxidation	High Risk	The CHO group spontaneously oxidizes to COOH in air. Store under Argon.
Light	Moderate Risk	C-Br bonds can homolyze under strong UV. Store in amber vials.
Solvent Compatibility	High	Soluble in DCM, THF, DMF, DMSO. Insoluble in water.[1]
Polymerization	Moderate Risk	Aldehydes can trimerize. Keep concentrated samples frozen.

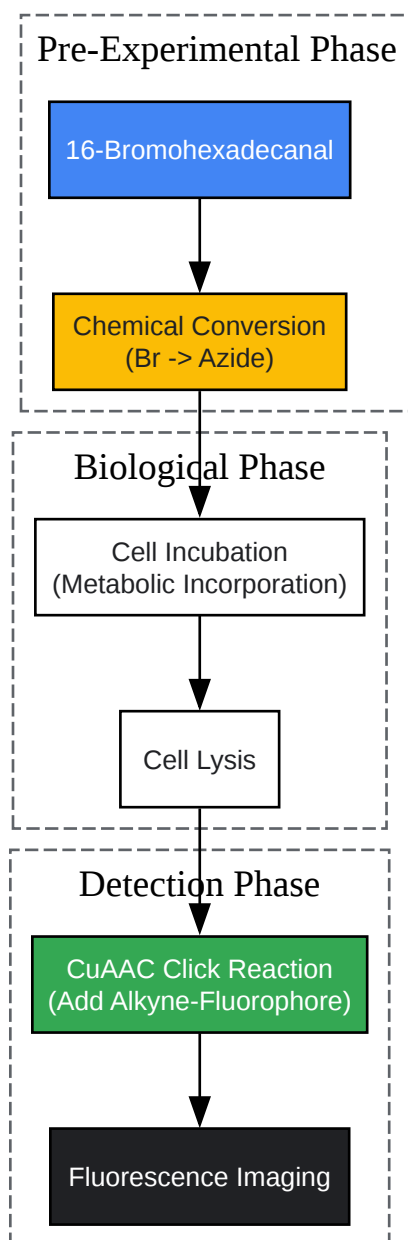
Advanced Applications: Protein Labeling Workflow

16-BHD is often used to probe protein lipidation or to study fatty aldehyde dehydrogenase (FALDH) activity. The bromine acts as a "warhead" or an anchor.

Workflow Logic:

- Probe Entry: The cell takes up 16-BHD.

- Metabolic Processing: The aldehyde may be oxidized to the acid (mimicking palmitic acid) or reduced to the alcohol.
- Fixation/Detection: The terminal bromine can be reacted post-lysis with a fluorescent nucleophile, OR (more commonly) the bromine is converted to an azide prior to use, allowing Copper-Catalyzed Click Chemistry (CuAAC) detection.



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Figure 2: Workflow for utilizing 16-BHD derivatives in proteomic profiling.

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Sources

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